molecular formula C9H12N4O4 B2488928 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 413572-54-0

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione

Cat. No.: B2488928
CAS No.: 413572-54-0
M. Wt: 240.219
InChI Key: BFNBFWYVDAFCNO-UHFFFAOYSA-N
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Description

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[331]nonane-3,7-dione is a bicyclic compound with a unique structure that includes four nitrogen atoms and two acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the reaction of ureas with α- and β-dicarbonyl compounds . One common method includes the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the yield and selectivity of the compound. These methods are designed to minimize waste and reduce production costs, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the acetyl groups or the nitrogen atoms within the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This binding can result in changes in enzyme activity, protein conformation, or cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione is unique due to the presence of acetyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and improve its efficacy as a catalyst and in other applications.

Properties

IUPAC Name

2,6-diacetyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-4(14)12-6-3-7(11-8(12)16)13(5(2)15)9(17)10-6/h6-7H,3H2,1-2H3,(H,10,17)(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBFWYVDAFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(NC1=O)N(C(=O)N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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